N,N'-Bis(4-nitrophenyl)cystinamide is a compound of significant interest in the field of organic chemistry, particularly due to its potential applications in medicinal chemistry and materials science. This compound features a cystine backbone with two 4-nitrophenyl groups attached through amide linkages. Its unique structure allows for various chemical interactions, making it a candidate for further research in drug development and antibacterial applications.
The compound is typically synthesized from commercially available precursors, including 4-nitroaniline and cystamine derivatives. The synthesis methods often involve multi-step organic reactions that yield N,N'-Bis(4-nitrophenyl)cystinamide with varying degrees of purity and yield.
N,N'-Bis(4-nitrophenyl)cystinamide can be classified as:
The synthesis of N,N'-Bis(4-nitrophenyl)cystinamide generally involves the following steps:
The molecular formula of N,N'-Bis(4-nitrophenyl)cystinamide is . The structure consists of two nitrophenyl groups connected to a cystamine backbone via amide linkages.
InChI=1S/C13H12N4O5/c18-13(14-9-1-5-11(6-2-9)16(19)20)15-10-3-7-12(8-4-10)17(21)22/h1-8H,(H2,14,15,18)
The compound's structure can be visualized using molecular modeling software, which can provide insights into its three-dimensional conformation and potential interactions with biological targets.
N,N'-Bis(4-nitrophenyl)cystinamide can participate in various chemical reactions:
Reactions are typically carried out under controlled conditions, using appropriate catalysts and solvents to ensure high selectivity and yield.
The mechanism of action for N,N'-Bis(4-nitrophenyl)cystinamide primarily involves its interaction with biological molecules:
Studies have shown that compounds with similar structures exhibit significant antibacterial properties against various strains of bacteria, suggesting that N,N'-Bis(4-nitrophenyl)cystinamide could have similar effects.
Relevant analyses such as infrared spectroscopy (FTIR) and nuclear magnetic resonance (NMR) spectroscopy are used to characterize the compound further.
N,N'-Bis(4-nitrophenyl)cystinamide has potential applications in:
Research continues into optimizing its synthesis and exploring new applications within pharmaceuticals and materials science, highlighting its versatility and importance in scientific research.
CAS No.: 456-12-2
CAS No.: 13569-75-0
CAS No.: 12067-00-4
CAS No.: 14066-13-8
CAS No.: 54986-75-3
CAS No.: 85815-37-8